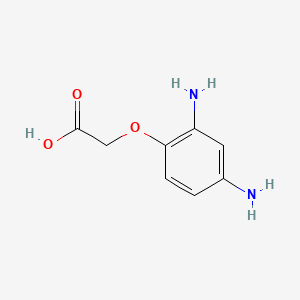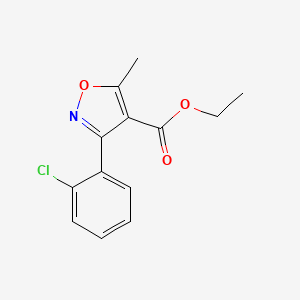
2-Phenoxybenzamide
Descripción general
Descripción
2-Phenoxybenzamide is a chemical compound that has shown promising multi-stage activity against different strains of P. falciparum . It is used in the treatment of hypertension, and specifically that caused by pheochromocytoma .
Synthesis Analysis
This compound was successfully synthesized via a retrosynthetic approach . Twenty-one new derivatives were prepared and tested for their in vitro activity against blood stages of the NF54 strain of P. falciparum .Molecular Structure Analysis
The molecular formula of this compound is C13H11NO2 . The average mass is 213.232 Da and the monoisotopic mass is 213.078979 Da .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H11NO2 . The average mass is 213.232 Da and the monoisotopic mass is 213.078979 Da .Aplicaciones Científicas De Investigación
Antiplasmodial Activity
2-Phenoxybenzamide has shown promise in antiplasmodial activity, particularly against different strains of P. falciparum. A study synthesized derivatives of this compound, revealing structure-activity relationships and insights into its antiplasmodial efficacy. Some derivatives exhibited high antiplasmodial activity with low cytotoxicity, suggesting potential as malaria treatments (Hermann et al., 2021).
Neuroprotective Effects
Phenoxybenzamine, a derivative of this compound, has been explored for neuroprotective properties. In a study involving rat models of traumatic brain injury, phenoxybenzamine reduced neuronal death and improved neurological outcomes. It also decreased the expression of pro-inflammatory signaling proteins, suggesting its potential in treating traumatic brain injury (Rau et al., 2014).
Anticancer Properties
Phenoxybenzamine hydrochloride, another derivative, has shown significant anti-tumor effects in glioma cell lines. The study demonstrated that phenoxybenzamine inhibited proliferation, migration, invasion, and tumorigenesis in glioma cells, suggesting a potential role in cancer treatment (Lin et al., 2016).
Complex Regional Pain Syndrome Treatment
In the context of neuropathic pain syndromes, phenoxybenzamine has been used to treat complex regional pain syndrome (CRPS). Its administration led to significant clinical benefits, potentially due to its noncompetitive blockade of adrenergic receptors (Inchiosa & Kizelshteyn, 2008).
Photolysis Studies
The photolysis of methyl-2-phenoxybenzohydroxamate, a related compound, has provided valuable insights into photochemical reactions, crucial for understanding the behavior of such compounds under light exposure (White et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The 2-Phenoxybenzamide from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum . It was successfully synthesized via a retrosynthetic approach . Subsequently, twenty-one new derivatives were prepared and tested for their in vitro activity against blood stages of the NF54 strain of P. falciparum . The antiplasmodial activity and cytotoxicity of compounds strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents . The diaryl ether partial structure had further impacts on the activity . Additionally, several physicochemical and pharmacokinetic parameters were calculated (log P, log D 7. 4 and ligand efficiency) or determined experimentally (passive permeability and CYP3A4 inhibition) . The tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate possesses high antiplasmodial activity against P. falciparum NF54 (Pf NF54 IC 50 = 0.2690 µM) and very low cytotoxicity (L-6 cells IC 50 = 124.0 µM) resulting in an excellent selectivity index of 460 . Compared to the lead structure 1 the antiplasmodial activity was improved as well as the physicochemical and some pharmacokinetic parameters .
Propiedades
IUPAC Name |
2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOBMTYEDBBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391112 | |
| Record name | 2-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-13-0 | |
| Record name | 2-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


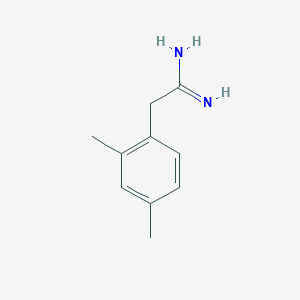

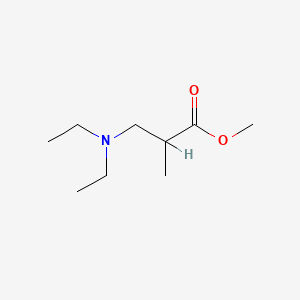

![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
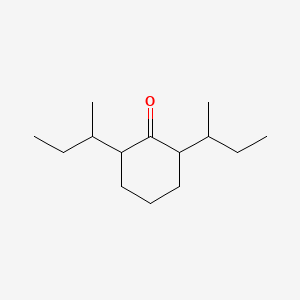

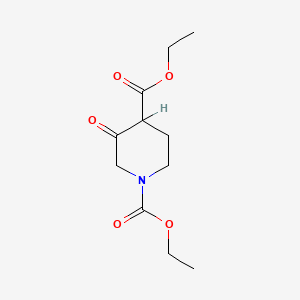


![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)
